molecular formula C23H29FO7 B1603876 Triamcinolone 21-acetate CAS No. 3859-65-2

Triamcinolone 21-acetate

Cat. No. B1603876
CAS RN: 3859-65-2
M. Wt: 436.5 g/mol
InChI Key: IQFJTDLERMTRLJ-QZUYBKCWSA-N
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Description

Triamcinolone 21-acetate is a synthetic corticosteroid drug which is used to treat a wide range of inflammatory and allergic conditions. It is a derivative of triamcinolone acetonide, which is a naturally occurring corticosteroid hormone. Triamcinolone 21-acetate has been found to be effective in treating a variety of inflammatory and allergic conditions, including asthma, rheumatoid arthritis, and psoriasis.

Scientific Research Applications

Application in Ophthalmology

  • Summary of the Application : Triamcinolone acetonide (TA) is frequently used as an intraocular synthetic corticosteroid for treating various posterior segment diseases, including age-related macular degeneration, diabetic macular edema, retinal vein occlusions, uveitis, and cystoid macular edema .
  • Methods of Application : The traditional method of application is through intravitreal injections. However, nanoparticle-based TA delivery systems have been proposed as an alternative. Among these, topical liposomes have shown promise .
  • Results or Outcomes : The use of nanoparticle-based TA delivery systems has shown positive results in treating posterior segment diseases. However, more research is needed to fully understand the potential of these novel delivery systems .

Application in Orthopedics

  • Summary of the Application : TA is used in the treatment of osteoarthritis. A novel polymeric microsphere containing micronized TA in a crystalline state was designed to provide extended drug retention in joints after intra-articular (IA) injection .
  • Methods of Application : Microcrystals with a median diameter of 1.7 μm were prepared by ultra-sonication method, and incorporated into poly (lactic-co-glycolic acid)/poly (lactic acid) (PLGA/PLA) microspheres using spray-drying technique .
  • Results or Outcomes : The novel system offered prolonged drug retention in rat joints, providing quantifiable TA remains over 28 days. Whereas, over 95% of IA TA was removed from joints within seven days, after injection of the marketed product .

Application in Stem Cell Research

  • Summary of the Application : The impact of TA on human bone marrow derived Mesenchymal Stem Cells (MSC) viability is being investigated .

Application in Dermatology

  • Summary of the Application : Triamcinolone is used topically to help relieve redness, itching, swelling, or other discomfort caused by skin conditions . It is a corticosteroid (cortisone-like medicine or steroid) .
  • Methods of Application : The medicine is applied to the affected area of the skin two to four times per day . It is very important that you use this medicine only as directed by your doctor .

Application in Treatment of Alopecia Areata

  • Summary of the Application : Triamcinolone is used in the treatment of alopecia areata, a condition where hair is lost from some or all areas of the body .

Application in Treatment of Psoriasis

  • Summary of the Application : Triamcinolone is used in the treatment of psoriasis, a skin condition that causes cells to build up rapidly on the surface of the skin .

Application in Treatment of Eczema

  • Summary of the Application : Triamcinolone is used to treat eczema, a condition where patches of skin become inflamed, itchy, red, cracked, and rough .

Application in Treatment of Lichen Sclerosus

  • Summary of the Application : Triamcinolone is used in the treatment of lichen sclerosus, a condition that creates thin patches of white skin. It is a long-term condition that usually affects the skin of the genitals .

Application in Treatment of Allergies

  • Summary of the Application : Triamcinolone is used in the treatment of allergies, conditions where the immune system reacts abnormally to foreign substances .

properties

IUPAC Name

[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29FO7/c1-12(25)31-11-19(29)23(30)17(27)9-16-15-5-4-13-8-14(26)6-7-20(13,2)22(15,24)18(28)10-21(16,23)3/h6-8,15-18,27-28,30H,4-5,9-11H2,1-3H3/t15-,16-,17+,18-,20-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFJTDLERMTRLJ-QZUYBKCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triamcinolone 21-acetate

CAS RN

3859-65-2
Record name Triamcinolone 21-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003859652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIAMCINOLONE 21-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661N0Z1J9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
LJ Leeson, JA Lowery, GM Sieger, C Krieger - Journal of Pharmaceutical …, 1961 - Elsevier
The syntheses of pure 21-hemi-acid esters of adrenocorticoids possessing the 16α, 17α-dihydroxy moiety have previously not been reported. Preparation of these compounds has been …
Number of citations: 3 www.sciencedirect.com
M Pörtner, H Möllmann, P Rohdewald - Pharmaceutical research, 1988 - Springer
A dexamethasone binding protein was detected in cytosol of 11 human synovial tissues from patients with chronic polyarthritis. The apparent dissociation constant (K D ) ranged from …
Number of citations: 37 link.springer.com
EJ Delaney, RG Sherrill, V Palaniswamy… - Steroids, 1994 - Elsevier
… of triamcinolone 21-acetate 6b in 10 mL DMF was treated with 0.2 mL (0.67 mmol) of titanium isopropoxide for 4 h at 55-60C, at which time less than 5% triamcinolone 21-acetate …
Number of citations: 8 www.sciencedirect.com
LL Smith, M Marx, JJ Garbarini, T Foell… - Journal of the …, 1960 - ACS Publications
… ; B, triamcinolone 16a,21-diacetate; C, triamcinolone isomer acetonide; D, triamcinolone 16 , 17a-aeetonide; E, triamcinolone isomer acetate acetonide; F,triamcinolone 21-acetate 16a,…
Number of citations: 39 pubs.acs.org
M Heller, SM Stolar, S Bernstein - The Journal of Organic …, 1962 - ACS Publications
The isolation of 2-methoxy-estrogens3 as metabolites of known estrogens has encouraged us to study the influence of ether functions on biologically active steroids. In the corticoid field…
Number of citations: 11 pubs.acs.org

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